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Compound of Interest

Compound Name: Nitrosobenzene

Cat. No.: B162901

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key transition
metal-catalyzed reactions involving nitroso compounds. These reactions offer powerful
methodologies for the synthesis of complex nitrogen- and oxygen-containing molecules, which
are of significant interest in medicinal chemistry and materials science.

Rhodium(lll)-Catalyzed C-H Olefination of N-
Nitrosoanilines

The direct C-H functionalization of arenes is a highly sought-after transformation in organic
synthesis. The use of a nitroso group as a directing group has emerged as a powerful strategy
for the ortho-selective olefination of anilines. Rhodium(lll) catalysts have proven to be
particularly effective for this transformation.

Application Notes:

Rhodium(lll)-catalyzed C-H olefination of N-nitrosoanilines provides a direct method to
introduce alkenyl groups at the ortho-position of anilines. The nitroso group acts as a traceless
directing group, facilitating the C-H activation and subsequent olefination. This reaction
tolerates a wide range of functional groups on both the N-nitrosoaniline and the olefin coupling
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partner, making it a versatile tool for the synthesis of substituted anilines. The products can be
further transformed into various heterocyclic compounds.

Quantitative Data:

Table 1: Substrate Scope for the Rh(lll)-Catalyzed Ortho-Olefination of N-Nitrosoanilines with

Alkenes.

N- .

Entry . . Alkene Product Yield (%)
Nitrosoaniline
N-Methyl-N-

1 ) N Ethyl acrylate 95
nitrosoaniline
N-Ethyl-N-

2 , - Ethyl acrylate 92
nitrosoaniline
N-Methyl-4-

3 methoxy-N- Ethyl acrylate 88
nitrosoaniline
N-Methyl-4-

4 chloro-N- Ethyl acrylate 78
nitrosoaniline
N-Methyl-N-

5 ) N Styrene 75
nitrosoaniline
N-Methyl-N-

6 1-Hexene 65

nitrosoaniline

Data compiled from representative literature. Yields are for isolated products.

Experimental Protocol:

General Procedure for the Rh(lll)-Catalyzed Ortho-Olefination of N-Nitrosoanilines:

» To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the N-nitrosoaniline
(0.5 mmol, 1.0 equiv), [Cp*RhCIz]z2 (6.2 mg, 0.01 mmol, 2 mol%), and AgSbFe (13.7 mg, 0.04
mmol, 8 mol%).
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o Evacuate and backfill the vial with argon three times.

e Add the alkene (1.0 mmol, 2.0 equiv) and dichloroethane (DCE, 2.0 mL) via syringe.
o Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.

« Stir the reaction mixture for 12 hours.

 After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter
through a pad of Celite.

o Concentrate the filtrate under reduced pressure.

o Purify the residue by flash column chromatography on silica gel (eluent: ethyl
acetate/hexanes) to afford the desired ortho-olefinated product.

Visualization:

Catalytic Cycle

‘/‘W Cp*RA(IINX2

Catalyst Activation

2 AgSbF6
[CPRACI2]2 =240C) CpRh(lINX2

Click to download full resolution via product page

Proposed catalytic cycle for Rh(lll)-catalyzed C-H olefination.

Asymmetric Nitroso Diels-Alder Reaction
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The hetero-Diels-Alder reaction of nitroso compounds provides a powerful method for the
synthesis of 3,6-dihydro-1,2-oxazines, which are versatile intermediates for the preparation of
various amino alcohols and other nitrogen-containing compounds. The development of catalytic
and enantioselective versions of this reaction has significantly increased its synthetic utility.

Application Notes:

Copper(l) complexes with chiral bisphosphine ligands have been shown to be highly effective
catalysts for the asymmetric nitroso Diels-Alder reaction.[1][2] These reactions typically
proceed with high yields, diastereoselectivities, and enantioselectivities, providing access to
enantioenriched 1,2-oxazines. The reaction is applicable to a range of dienes and
nitrosoarenes.

Quantitative Data:

Table 2: Substrate Scope for the Copper-Catalyzed Asymmetric Nitroso Diels-Alder Reaction.

[1]
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. Nitroso ) .
Entry Diene Ligand Yield (%) ee (%)
Compound
1,3- .
] Nitrosobenze  (S)-DTBM-
1 Cyclohexadie 98 99
ne SEGPHOS
ne
1,3- _
) Nitrosobenze  (S)-DTBM-
2 Cyclopentadi 95 97
ne SEGPHOS
ene
Nitrosobenze  (S)-DTBM-
3 Isoprene 85 92
ne SEGPHOS
2,3-Dimethyl-  Nitrosobenze  (S)-DTBM-
4 _ 91 95
1,3-butadiene  ne SEGPHOS
1,3- 4-
. _ (S)-DTBM-
5 Cyclohexadie  Chloronitroso 96 99
SEGPHOS
ne benzene
1,3- 4-
) ) (S)-DTBM-
6 Cyclohexadie = Methoxynitro 93 98
SEGPHOS
ne sobenzene

Data compiled from representative literature. Yields are for isolated products. ee =
enantiomeric excess.

Experimental Protocol:

General Procedure for the Copper-Catalyzed Asymmetric Nitroso Diels-Alder Reaction:[1]

 In a glovebox, to an oven-dried vial, add Cu(CHsCN)4PFs (7.4 mg, 0.02 mmol, 5 mol%) and
(S)-DTBM-SEGPHOS (14.6 mg, 0.022 mmol, 5.5 mol%).

e Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to
form the catalyst solution.

 |In a separate vial, dissolve the nitrosobenzene (42.8 mg, 0.4 mmol, 1.0 equiv) in anhydrous
toluene (1.0 mL).
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Cool both the catalyst solution and the nitrosobenzene solution to -78 °C.
To the catalyst solution, add the diene (0.8 mmol, 2.0 equiv) via syringe.

Add the pre-cooled nitrosobenzene solution dropwise to the catalyst-diene mixture over 10
minutes.

Stir the reaction mixture at -78 °C for 6 hours.
Quench the reaction by adding a saturated aqueous solution of NH4ClI (2 mL).
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na2SOa, filter, and concentrate under
reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: ethyl
acetate/hexanes) to afford the desired 1,2-oxazine product.

Visualization:
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Experimental workflow for the asymmetric nitroso Diels-Alder reaction.
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Asymmetric Nitroso Aldol Reaction

The asymmetric nitroso aldol reaction provides a direct route to chiral a-aminooxy or a-
hydroxyamino carbonyl compounds, which are valuable building blocks in organic synthesis.
Silver(l) complexes with chiral phosphine ligands have been successfully employed as
catalysts for this transformation.

Application Notes:

The silver(1)-BINAP catalyzed asymmetric nitroso aldol reaction of tin enolates with
nitrosobenzene is a highly enantioselective and regioselective process.[3] The reaction
typically affords the O-alkylation product (a-aminooxy ketone) in high yield and with excellent
enantiomeric excess. The resulting a-aminooxy ketones can be readily converted to the
corresponding chiral a-hydroxy ketones.

Quantitative Data:

Table 3: Substrate Scope for the Silver-Catalyzed Asymmetric Nitroso Aldol Reaction.
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Ketone Tin . .
Entry Catalyst Yield (%) OIN Ratio ee (%)
Precursor Enolate
: - (R)-
Cyclohexa  Trimethylti
1 BINAP-Ag 95 >900:1 97
none n enolate
OTf
: . (R)-
Cyclopenta  Trimethylti
2 BINAP-Ag 92 >00:1 96
none n enolate
OTf
: - (R)-
Acetophen  Trimethylti
3 BINAP-Ag 88 >90:1 94
one n enolate
OTf
. : - (R)-
Propiophe Trimethylti
4 BINAP-Ag 85 >99:1 95
none n enolate
OTf
4
: - (R)-
Methoxyac  Trimethylti
5 BINAP-Ag 90 >900:1 93
etophenon n enolate
OTf
e
4 : - (R)-
Trimethylti
6 Chloroacet BINAP-Ag 82 >99:1 91
n enolate
ophenone OTf

Data compiled from representative literature. Yields are for isolated products. O/N Ratio refers

to the regioselectivity of O- vs. N-alkylation. ee = enantiomeric excess.

Experimental Protocol:

General Procedure for the Silver-Catalyzed Asymmetric Nitroso Aldol Reaction:

o To an oven-dried flask under an argon atmosphere, add (R)-BINAP (31.1 mg, 0.05 mmol, 10

mol%) and AgOTf (12.8 mg, 0.05 mmol, 10 mol%).

e Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to form

the catalyst complex.
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Cool the solution to -78 °C.

In a separate flask, prepare the trimethyltin enolate by adding n-BuLi (0.55 mmol, 1.1 equiv)
to a solution of the corresponding ketone (0.5 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) at
-78 °C, followed by the addition of MesSnClI (0.55 mmol, 1.1 equiv). Stir for 30 minutes at -78
°C.

Add the freshly prepared tin enolate solution to the pre-cooled catalyst solution via cannula.

Add a solution of nitrosobenzene (53.5 mg, 0.5 mmol, 1.0 equiv) in anhydrous THF (1.0
mL) dropwise to the reaction mixture.

Stir the reaction at -78 °C for 4 hours.
Quench the reaction with a saturated aqueous solution of NaHCOs (5 mL).
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: diethyl
ether/hexanes) to afford the a-aminooxy ketone.

Visualization:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b162901#transition-metal-catalyzed-
reactions-involving-nitroso-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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